Formaldoxime trimer hydrochloride
CAS No.: 62479-72-5; 6286-29-9
Cat. No.: VC4216368
Molecular Formula: C3H10ClN3O3
Molecular Weight: 171.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62479-72-5; 6286-29-9 |
|---|---|
| Molecular Formula | C3H10ClN3O3 |
| Molecular Weight | 171.58 |
| IUPAC Name | 1,3,5-trihydroxy-1,3,5-triazinane;hydrochloride |
| Standard InChI | InChI=1S/C3H9N3O3.ClH/c7-4-1-5(8)3-6(9)2-4;/h7-9H,1-3H2;1H |
| Standard InChI Key | VRHJXINSVWQXEB-UHFFFAOYSA-N |
| SMILES | C1N(CN(CN1O)O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Formaldoxime trimer hydrochloride (CAS 6286-29-9) is systematically named 1,3,5-trihydroxy-1,3,5-triazinane hydrochloride. Its molecular structure consists of a six-membered triazine ring with three hydroxyl groups and a hydrochloride counterion. The compound’s InChIKey (VRHJXINSVWQXEB-UHFFFAOYSA-N) and SMILES notation (Cl.ON1CN(O)CN(O)C1) further delineate its atomic connectivity .
Table 1: Key Identifiers of Formaldoxime Trimer Hydrochloride
| Property | Value |
|---|---|
| CAS Number | 6286-29-9 |
| Molecular Formula | C₃H₁₀ClN₃O₃ |
| Molecular Weight | 171.58 g/mol |
| MDL Number | MFCD00012778 |
| PubChem CID | 15919123 |
| Beilstein Reference | 3690722 |
Structural Analysis
The compound’s cyclic trimer configuration arises from the equilibrium between formaldoxime monomers (FOX-M) and trimers (FOX-T) in aqueous solutions. At concentrations exceeding 15–20 wt%, FOX-M undergoes spontaneous trimerization, facilitated by lower temperatures and neutral pH . X-ray crystallography and spectroscopic studies confirm the planar triazine ring with hydroxyl groups at positions 1, 3, and 5, stabilized by hydrogen bonding .
Synthesis and Industrial Production
Optimized Synthesis via Steam Stripping
The patented method (US4680394A) addresses these challenges through a two-stage process:
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Oximation: Paraformaldehyde reacts with dihydroxylamine sulfate [(NH₂OH)₂·H₂SO₄] under ammonia gas neutralization, avoiding methanol-stabilized formaldehyde to prevent trimerization inhibition .
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Monomer Recovery and Trimerization: Steam stripping isolates formaldoxime monomer (FOX-M) from the reaction liquor, which is subsequently trimerized under controlled conditions. This method achieves near-quantitative yields (≥95%) and minimizes inorganic salt contamination .
Table 2: Synthesis Parameters and Outcomes
| Parameter | Detail |
|---|---|
| Reactants | Paraformaldehyde, (NH₂OH)₂·H₂SO₄, NH₃ |
| Temperature | 80–100°C (steam stripping) |
| Yield | ~95–98% |
| Purity | Salt-free, ≤5% residual monomer |
Physical and Chemical Properties
Thermal Behavior and Stability
Formaldoxime trimer hydrochloride decomposes at approximately 128°C, releasing hydrochloric acid and nitrogen oxides. Its hygroscopic nature mandates storage in airtight containers under ambient conditions .
Solubility and Reactivity
The compound exhibits moderate solubility in polar solvents such as water and ethanol but is insoluble in nonpolar solvents. In aqueous solutions, it partially dissociates into formaldoxime monomers, especially at elevated pH levels .
Table 3: Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | ~128°C (decomposition) |
| Solubility (H₂O) | 50–60 g/L (20°C) |
| pH Stability | 6.5–7.5 |
| Hygroscopicity | High |
Applications and Industrial Relevance
Organic Synthesis
Formaldoxime trimer hydrochloride serves as a precursor in heterocyclic compound synthesis, particularly triazines and oximes. Its trimeric structure offers three reactive sites for nucleophilic substitution, enabling the construction of complex molecules .
Polymer Chemistry
The compound’s ability to reversibly dissociate into monomers under thermal or acidic conditions makes it a candidate for dynamic covalent polymer networks. Such materials find use in self-healing coatings and recyclable plastics .
| Aspect | Recommendation |
|---|---|
| PPE | Gloves, goggles, lab coat |
| First Aid (Skin) | Rinse with water for 15 minutes |
| Storage | Dry, cool, ventilated area |
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